molecular formula C10H11NS B13728465 2-(Phenethylthio)acetonitrile

2-(Phenethylthio)acetonitrile

Cat. No.: B13728465
M. Wt: 177.27 g/mol
InChI Key: IKYWXFZHHSJHLZ-UHFFFAOYSA-N
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Description

2-(Phenethylthio)acetonitrile is an organic compound with the molecular formula C9H9NS It is characterized by the presence of a phenethylthio group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylthio)acetonitrile typically involves the reaction of phenethylthiol with chloroacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethylthio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Primary amines

    Substitution: Amides, esters, and other derivatives

Scientific Research Applications

2-(Phenethylthio)acetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and thiols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenethylthio)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in a range of chemical reactions. The phenethylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzylthioacetonitrile
  • Phenylacetonitrile
  • Phenethylamine

Uniqueness

2-(Phenethylthio)acetonitrile is unique due to the presence of both a phenethylthio group and a nitrile group, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-(2-phenylethylsulfanyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYWXFZHHSJHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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